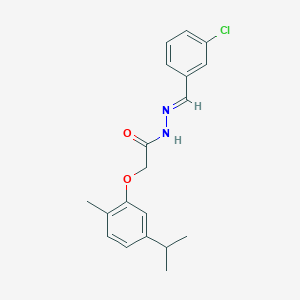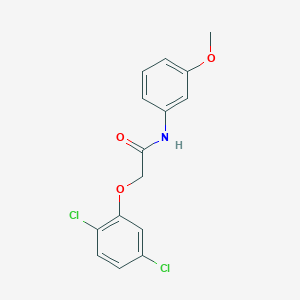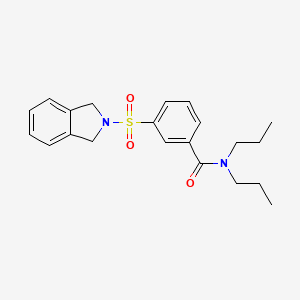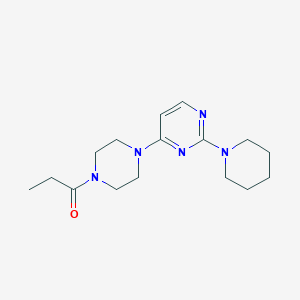![molecular formula C19H30N2O3 B5549376 [1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5549376.png)
[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of complex organic compounds like this involves multiple steps, including the formation of the piperidine ring, attachment of the pyridine ring, and the introduction of functional groups (methoxy, methyl, and methanol). Techniques such as condensation reactions, ring closure methods, and functional group transformations are typically employed. These processes are characterized by detailed spectroscopic and X-ray diffraction studies to confirm the structure of the synthesized compounds (S. Naveen et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using X-ray crystallography, which provides detailed information about the atomic arrangement and geometry. The piperidine and pyridine rings serve as the core structure, with functional groups influencing the overall molecular conformation and interactions. The crystal structure analysis reveals important features such as ring conformations and the orientation of functional groups, contributing to the compound's reactivity and interaction capabilities (H. R. Girish et al., 2008).
科学的研究の応用
Organic Synthesis and Catalysis
Soluble Methane Mono-Oxygenase Analogues : Research on methane mono-oxygenase from Methylococcus capsulatus (Bath) demonstrates its ability to oxygenate a wide range of substrates, including n-alkanes, n-alkenes, ethers, and various cyclic and aromatic compounds. This enzyme's non-specific oxygenase activity suggests potential applications in the selective oxidation of complex organic molecules, which could be relevant for designing catalysts inspired by "[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol" (Colby, Stirling, & Dalton, 1977).
Electrochemical Reactions : Studies on electroreduction of carbomethoxypyridinium ions in methanol suggest that complex organic molecules undergo specific reductions, leading to radicals and dimers. This indicates a potential application in electrochemical synthesis or modification of organic compounds, including those with structures similar to the chemical (Kashti-Kaplan, Hermolin, & Kirowa-Eisner, 1981).
Pharmaceutical Research
Drug Synthesis and Characterization : Research on the synthesis and crystal structure of compounds containing piperidin-4-yl groups and their derivatives has implications for drug design and pharmaceutical chemistry. These studies demonstrate the utility of specific organic frameworks in drug development, potentially including analogs of "this compound" for designing new therapeutic agents (Girish et al., 2008; Naveen et al., 2015).
Methanol as a Building Block : Methanol's role as a fundamental building block in chemical synthesis, including its use in producing more complex organic molecules, indicates a broad area of research relevant to compounds like "this compound." Such research highlights methanol's utility in synthesizing diverse organic compounds, potentially including pharmaceuticals and materials science applications (Dalena et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-enyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-15(2)6-9-19(14-22)8-5-11-21(13-19)12-16-18(24-4)17(23-3)7-10-20-16/h6-7,10,22H,5,8-9,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAJTGQXUBIIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCN(C1)CC2=NC=CC(=C2OC)OC)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)
![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)


![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)


![2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)